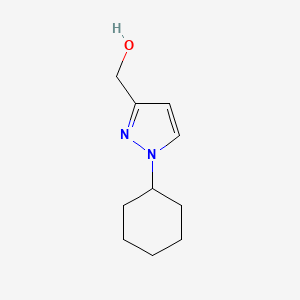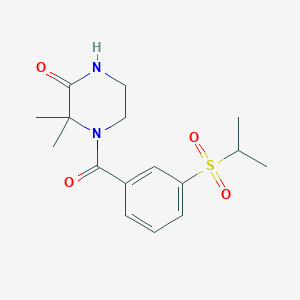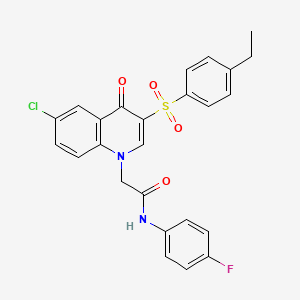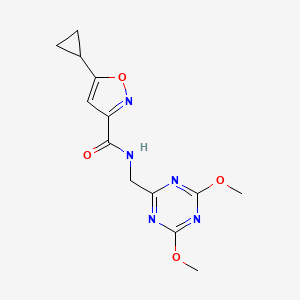![molecular formula C20H22N2O5S B2749185 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021089-82-6](/img/structure/B2749185.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antineoplastic Agents Development
Research into structurally similar compounds, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, indicates potential applications in the development of antineoplastic (anti-cancer) agents. These compounds have demonstrated cytotoxic properties, often exceeding the potency of contemporary anticancer drugs. They exhibit tumour-selective toxicity and can modulate multi-drug resistance, highlighting their importance in targeted cancer therapy. Their mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function disruption, alongside promising antimalarial and antimycobacterial properties (Mohammad Hossain et al., 2020).
AKR1C3 Inhibitors in Cancer Therapy
The role of AKR1C3 inhibitors in treating hormonal and hormone-independent malignancies showcases another research dimension. Chemical classes such as N-phenylsulfonyl-indoles and N-benzimidazoles, including structurally related compounds, offer significant advantages over existing therapeutics in treating prostate cancer, breast cancer, and acute myeloid leukemia. Their potential in inhibiting AKR1C3 and affecting androgen receptor functionality underscores a promising area for further exploration (T. Penning, 2017).
Advanced Oxidation Processes for Environmental Remediation
The advanced oxidation processes (AOPs) represent a crucial area of environmental science, where structurally related compounds are explored for their degradation pathways, by-products, and biotoxicity. The research emphasizes the importance of understanding the transformation pathways and intermediates of pollutants, including the potential environmental impact and the effectiveness of AOPs in treating water contaminated with pharmaceuticals and other organic pollutants (Mohammad Qutob et al., 2022).
Enzymatic Remediation of Organic Pollutants
The enzymatic degradation of organic pollutants, with a focus on redox mediators enhancing the efficiency of enzymes like laccases and peroxidases, presents an innovative approach to treating industrial effluents. This method's potential to degrade recalcitrant compounds significantly broadens the application spectrum for similar chemical compounds in environmental remediation (Maroof Husain & Q. Husain, 2007).
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(21-15-9-10-18-19(12-15)27-14-26-18)13-16-6-4-5-11-22(16)28(24,25)17-7-2-1-3-8-17/h1-3,7-10,12,16H,4-6,11,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBSMYHYMPMWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)
![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)
![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2749109.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749111.png)


![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)
![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)

![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)
